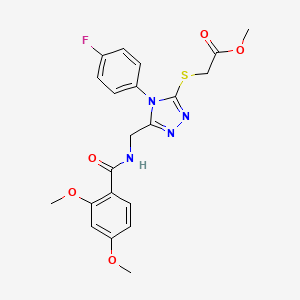

methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O5S/c1-29-15-8-9-16(17(10-15)30-2)20(28)23-11-18-24-25-21(32-12-19(27)31-3)26(18)14-6-4-13(22)5-7-14/h4-10H,11-12H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOBCHSTQGEMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, examining its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a dimethoxybenzamido group. The presence of a fluorophenyl moiety enhances its pharmacological profile by potentially increasing lipophilicity and improving binding interactions with biological targets.

- Target Interactions :

- The triazole ring is known for its ability to inhibit enzymes involved in essential biological processes. For example, it can act as an inhibitor of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cells.

- The compound has shown potential binding affinity to various molecular targets through docking studies, indicating its capability to interact with key enzymes such as thymidine kinase and biotin carboxylase .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against several bacterial strains:

Antifungal Activity

Research indicates that the compound demonstrates significant antifungal activity against various fungal pathogens:

| Fungal Pathogen | MIC | Notes |

|---|---|---|

| Candida albicans | 0.25 μg/mL | Strong inhibition observed . |

| Aspergillus niger | 0.5 μg/mL | Effective in clinical isolates . |

Case Studies

-

In Vivo Studies :

In a study involving mice infected with Staphylococcus aureus, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound possesses not only in vitro efficacy but also potential therapeutic benefits in vivo. -

Synergistic Effects :

Combination studies with common antibiotics (e.g., amoxicillin) revealed synergistic effects when used alongside this compound. The combination therapy showed enhanced antibacterial activity against multi-drug resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.